Cas no 676371-00-9 (6-Bromoimidazo[1,2-a]pyridin-8-amine)
6-Bromoimidazo[1,2-a]pyridin-8-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-Imidazo[1,2-a]pyridin-8-amine
- 6-Bromo-1H-imidazo[1,2-a]pyridin-8-amine
- 6-bromoimidazo[1,2-a] pyridin-8-amine
- 6-Bromoimidazo[1,2-a]pyridin-8-amine
- 6-BROMOIMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID
- 8-Amino-6-bromoimidazo[1,2-a]pyridine
- 6-Bromoimidazo[1,2-a]pyridin-8-ylamine
- 6-Bromo-1H-imidazo [1,2-a]pyridine-8-amine
- 6-Bromo-imidazo[1,2-a]pyridin-8-ylamine
- 6-bromo-1H-imidazo[1,2-a]pyridine-8-amine
- PubChem16693
- NBHRWSCVWCCKDN-UHFFFAOYSA-N
- BCP19284
- CL3434
- AS0046
- SBB052099
- PB26358
- AC-7532
- SY006879
- AKOS005257807
- 6-Bromoimidazo[1 pound not2-a]pyridin-8-amine
- 6-bromo-imidazo[1,2-a]pyridin-8-amine, AldrichCPR
- DTXSID90590485
- MFCD08273920
- 676371-00-9
- FT-0650448
- DS-0602
- AM20061855
- SCHEMBL2914112
- FS-2616
- CS-W003487
-
- MDL: MFCD08273920
- Inchi: 1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2
- InChI Key: NBHRWSCVWCCKDN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=NC=CN2C=1)N
Computed Properties
- Exact Mass: 210.97500
- Monoisotopic Mass: 210.975
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.3
- XLogP3: 1.8
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.899
- Melting Point: 138-141°C
- Refractive Index: 1.728
- PSA: 43.32000
- LogP: 2.26020
6-Bromoimidazo[1,2-a]pyridin-8-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264; P270; P301+P312; P330; P501
- Hazard Category Code: 22-43
- Safety Instruction: 36/37
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
6-Bromoimidazo[1,2-a]pyridin-8-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromoimidazo[1,2-a]pyridin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CV903-1g |
6-Bromo-1H-imidazo[1,2-a]pyridin-8-amine |
676371-00-9 | 98% | 1g |
256.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-CV903-200mg |
6-Bromo-1H-imidazo[1,2-a]pyridin-8-amine |
676371-00-9 | 98% | 200mg |
91.0CNY | 2021-08-05 | |
| Matrix Scientific | 070223-1g |
6-Bromo-1H-imidazo[1,2-a]pyridin-8-amine, 95% |
676371-00-9 | 95% | 1g |
$95.00 | 2023-09-08 | |
| Matrix Scientific | 070223-5g |
6-Bromo-1H-imidazo[1,2-a]pyridin-8-amine, 95% |
676371-00-9 | 95% | 5g |
$287.00 | 2023-09-08 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006879-1g |
8-Amino-6-bromoimidazo[1,2-a]pyridine |
676371-00-9 | ≥95% | 1g |
¥84.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006879-5g |
8-Amino-6-bromoimidazo[1,2-a]pyridine |
676371-00-9 | ≥95% | 5g |
¥329.00 | 2025-04-13 | |
| TRC | B678825-50mg |
6-Bromo-1,5-dihydroimidazo[1,2-A]pyridin-8-amine |
676371-00-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678825-100mg |
6-Bromo-1,5-dihydroimidazo[1,2-A]pyridin-8-amine |
676371-00-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678825-500mg |
6-Bromo-1,5-dihydroimidazo[1,2-A]pyridin-8-amine |
676371-00-9 | 500mg |
$ 80.00 | 2022-06-06 | ||
| Alichem | A029189464-10g |
6-Bromoimidazo[1,2-a]pyridin-8-amine |
676371-00-9 | 98% | 10g |
$205.80 | 2023-09-01 |
6-Bromoimidazo[1,2-a]pyridin-8-amine Suppliers
6-Bromoimidazo[1,2-a]pyridin-8-amine Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 6-Bromoimidazo[1,2-a]pyridin-8-amine
Introduction to 6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS No. 676371-00-9)
6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS No. 676371-00-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of a bromine atom at the 6-position and an amino group at the 8-position makes this compound particularly interesting for its potential therapeutic applications.
The chemical structure of 6-Bromoimidazo[1,2-a]pyridin-8-amine consists of a fused imidazole and pyridine ring system, with the bromine substituent enhancing its lipophilicity and potentially improving its pharmacokinetic properties. This unique structure has been the subject of numerous studies aimed at understanding its biological activity and optimizing its therapeutic potential.
Recent research has highlighted the role of 6-Bromoimidazo[1,2-a]pyridin-8-amine in various biological processes. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 6-Bromoimidazo[1,2-a]pyridin-8-amine could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 6-Bromoimidazo[1,2-a]pyridin-8-amine has also shown promise in cancer research. A study published in Cancer Research reported that this compound selectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings indicate that 6-Bromoimidazo[1,2-a]pyridin-8-amine could be developed into a novel anticancer agent with broad-spectrum activity.
The pharmacokinetic properties of 6-Bromoimidazo[1,2-a]pyridin-8-amine have also been extensively studied. Research has shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. However, further optimization may be necessary to improve its solubility and reduce potential side effects.
In preclinical studies, 6-Bromoimidazo[1,2-a]pyridin-8-amine has demonstrated excellent safety profiles in animal models. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These results support its potential for clinical translation and human use.
The synthetic route for 6-Bromoimidazo[1,2-a]pyridin-8-amine has been well-documented in the literature. A common approach involves the reaction of 6-bromopyridine with an appropriate imidazole derivative under carefully controlled conditions. This synthetic method is scalable and can be adapted for large-scale production if needed.
Beyond its direct therapeutic applications, 6-Bromoimidazo[1,2-a]pyridin-8-amine serves as a valuable scaffold for the development of novel compounds with enhanced biological activities. Researchers are actively exploring structural modifications to optimize its potency and selectivity for specific targets. For example, substituting different functional groups at various positions on the imidazopyridine ring can lead to compounds with improved pharmacological profiles.
In conclusion, 6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS No. 676371-00-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, paving the way for innovative treatments in various disease areas.
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